![molecular formula C8H18N2 B1379522 N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine CAS No. 1601882-21-6](/img/structure/B1379522.png)
N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine is a chemical compound with the CAS Number: 1601882-21-6 . It has a molecular weight of 142.24 . The IUPAC name for this compound is N,N-dimethyl-1-((methylamino)methyl)cyclobutan-1-amine .
Molecular Structure Analysis
The InChI code for N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine is 1S/C8H18N2/c1-9-7-8(10(2)3)5-4-6-8/h9H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Research has demonstrated the compound's utility in chemical synthesis, particularly in the context of N-dimethylation and N-functionalization of amines. Liu et al. (2021) described the selective N-dimethylation of different functional amines with formaldehyde and other functional aldehydes using carbon-supported Ru nanoparticles as a catalyst. This process is noted for its green, efficient, and low-cost nature, highlighting the compound's role in the synthesis of bioactive compounds used across various industries including pharmaceuticals, agrochemicals, and dyes (Liu, Song, Wu, & Ma, 2021).
Materials Science
In materials science, the synthesis and characterization of polymerizable tertiary amines incorporating response groups such as diethylaminoethyl isobutyrate and N-(2-(dimethylamino)ethyl)methyl were reported. Sun et al. (2021) developed a method for synthesizing compounds containing tertiary amine structures, which are critical for the manufacture of agrochemicals, pharmaceuticals, detergents, and other industrial applications. Their work provides an efficient route for producing these compounds, highlighting the versatility of N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine in creating materials with specific functional properties (Sun, Dong, Fan, Han, Huang, Jiang, Xue, & Yang, 2021).
Organic Chemistry
In the realm of organic chemistry, the compound's derivatives have been employed in the synthesis of complex molecules. The facile synthesis of hindered N-methylated tetrapeptides using protected amino acid chlorides exemplifies the use of N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine derivatives in peptide synthesis. Vedejs and Kongkittingam (2000) demonstrated an efficient and stereoselective process for synthesizing the cyclosporin 8-11 tetrapeptide subunit, a process that underscores the importance of N-methylated amines in the creation of biologically relevant compounds (Vedejs & Kongkittingam, 2000).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including wearing protective gloves and eye protection .
Propiedades
IUPAC Name |
N,N-dimethyl-1-(methylaminomethyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-8(10(2)3)5-4-6-8/h9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUHGBJYQNEWOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCC1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine | |
CAS RN |
1601882-21-6 |
Source


|
| Record name | N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)
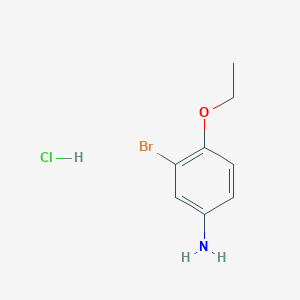

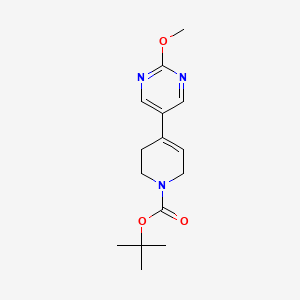
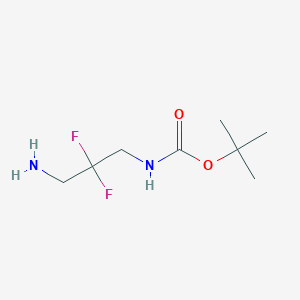

![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379454.png)
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)
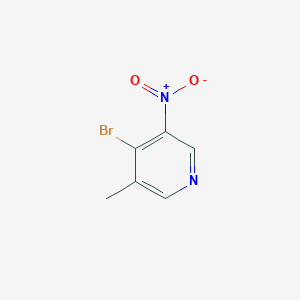
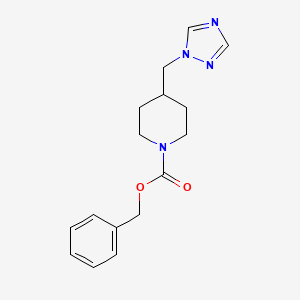



![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)